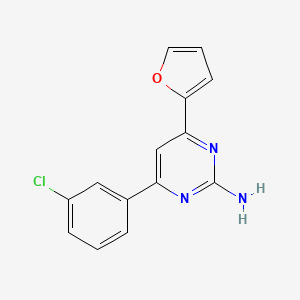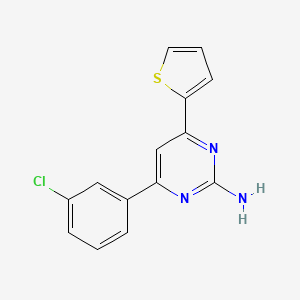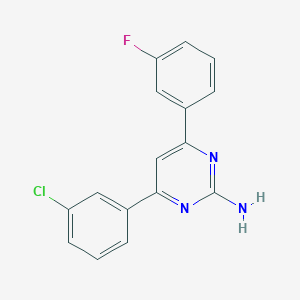
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (4-CPPM) is an organic compound that has been studied for its potential use in a variety of scientific applications. It is a heterocyclic compound with a unique combination of aromatic and heterocyclic rings. It has been studied for its potential application in drug design, as a potential therapeutic agent, and as an intermediate in the synthesis of other compounds.
科学的研究の応用
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential application in drug design, as a potential therapeutic agent, and as an intermediate in the synthesis of other compounds. It has been used in the synthesis of a variety of compounds, such as 5-fluoropyrimidine, 5-chloropyrimidine, and 5-nitropyrimidine. It has also been used in the synthesis of pyrimidine derivatives, which have potential applications in the treatment of certain types of cancer.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. It is believed to interact with certain receptors in the body, which could lead to a variety of physiological effects. It has been shown to interact with the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential effects on the body. It has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic, antidepressant, and anticonvulsant effects. It has also been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to have positive effects on learning and memory.
実験室実験の利点と制限
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and the reaction yields are typically high. Additionally, it is a relatively stable compound and can be stored for long periods of time. A limitation is that it is a relatively new compound and the mechanism of action is not yet fully understood. This can make it difficult to predict the effects of the compound in laboratory experiments.
将来の方向性
There are several potential future directions for the study of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. One potential direction is to investigate the effects of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine on various diseases and disorders, such as anxiety and depression. Additionally, further research could be done to investigate the mechanism of action of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine and to develop new compounds based on the structure of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. Finally, further research could be done to investigate the potential therapeutic applications of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, such as in the treatment of cancer.
合成法
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized in a two-step process from the reaction of 4-chlorophenylmagnesium bromide and 3-methylphenyl isocyanate. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically in the range of 70-80%.
特性
IUPAC Name |
4-(3-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQSBGICWXYLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














